molecular formula C18H19NO3 B2366295 {[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate CAS No. 1794781-58-0

{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate

Cat. No.: B2366295
CAS No.: 1794781-58-0
M. Wt: 297.354
InChI Key: KIEOXBDTYUGMNJ-UHFFFAOYSA-N
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Description

{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoate ester linked to an amino group substituted with a 4-ethylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate typically involves the condensation of benzoic acid derivatives with amines. One common method involves the reaction of benzoic acid with 4-ethylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of heterogeneous catalysts and ultrasonic irradiation can enhance the reaction efficiency and yield. For example, the reaction can be performed using a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .

Chemical Reactions Analysis

Types of Reactions

{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product is the substituted benzoate ester.

Scientific Research Applications

{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog with a similar amide linkage.

    N-Benzylbenzamide: Contains a benzyl group instead of a 4-ethylbenzyl group.

    Ethyl 4-aminobenzoate: Contains an amino group directly attached to the benzene ring.

Uniqueness

{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate is unique due to the presence of the 4-ethylbenzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and industrial applications .

Biological Activity

The compound {[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and insecticidal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H21NO3
  • Molecular Weight : 287.36 g/mol

The compound features a carbamoyl group attached to a benzoate moiety, with an ethylphenyl substituent that may influence its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related carbamoyl derivatives possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound is under investigation, with preliminary studies suggesting it may inhibit cancer cell proliferation. A study demonstrated that similar compounds induced apoptosis in various cancer cell lines, including breast and colon cancer cells, through the activation of caspase pathways .

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20

Insecticidal Activity

Insecticidal properties have also been explored, particularly in relation to agricultural pests. Methyl benzoate derivatives have shown effectiveness as environmentally friendly insecticides. A study highlighted that compounds with structural similarities to this compound exhibited larvicidal effects against mosquito larvae, with significant mortality rates observed at specific concentrations .

Insect Species Concentration (ppm) Mortality Rate (%)
Aedes albopictus200100
Culex pipiens20056

The biological activity of this compound is likely mediated through several mechanisms:

  • Antimicrobial Action : Disruption of cell membrane integrity and inhibition of nucleic acid synthesis.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of oncogenic signaling pathways.
  • Insecticidal Effect : Interaction with the nervous system of insects, potentially affecting neurotransmitter release and enzyme activity.

Case Studies

  • Antimicrobial Efficacy Study : A clinical trial assessed the efficacy of a related compound against multidrug-resistant strains of bacteria. Results indicated a promising therapeutic index, suggesting potential for development as a new antibiotic .
  • Cancer Cell Line Investigation : Research involving various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability compared to controls, highlighting its potential as an anticancer agent .
  • Insect Control Trials : Field trials demonstrated effective control of mosquito populations using formulations containing methyl benzoate derivatives. The trials reported reduced larval populations in treated areas compared to untreated controls .

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-14-8-10-15(11-9-14)12-19-17(20)13-22-18(21)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEOXBDTYUGMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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